Anti-testosterone-3-CMO is synthesized from testosterone, which is a naturally occurring steroid hormone in humans and many other animals. The classification of this compound falls under steroid derivatives, specifically as a modified form of testosterone. It is utilized primarily in immunoassays due to its ability to elicit an immune response that can be measured.
The synthesis of anti-testosterone-3-CMO typically involves the modification of testosterone at the 3-position with a carboxymethyl oxime (CMO) group. The process generally follows these steps:
The synthesis can be complex due to the need for specific reagents and conditions to ensure high yields and purity of the final product. Detailed methodologies can be found in literature focusing on steroid chemistry and antibody development .
Anti-testosterone-3-CMO retains the core structure of testosterone with modifications at the 3-position. The molecular formula for anti-testosterone-3-CMO is typically represented as C₂₁H₃₃NO₃, indicating the presence of nitrogen and oxygen in addition to carbon and hydrogen.
Key structural features include:
Property | Value |
---|---|
Molecular Weight | Approximately 335 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The chemical reactivity of anti-testosterone-3-CMO can be analyzed through its interactions in immunoassays. Key reactions include:
These reactions are critical for developing sensitive immunoassays used in clinical diagnostics .
The mechanism by which anti-testosterone-3-CMO functions involves several steps:
Data from studies show that antibodies generated against anti-testosterone-3-CMO demonstrate specificity and sensitivity, making them valuable tools in research .
Anti-testosterone-3-CMO possesses several notable physical and chemical properties:
These properties are crucial for its application in laboratory settings where stability and solubility affect assay performance .
Anti-testosterone-3-CMO has several important applications in scientific research:
Anti-testosterone-3-CMO antibodies recognize a chemically modified epitope where testosterone is conjugated at the C3 position via a carboxymethyl oxime (CMO) bridge. This conjugation alters the steroid’s electronic configuration and steric accessibility, creating a unique antigenic surface. The oxime bridge introduces a carboxyl group that participates in ionic interactions with antibody paratopes, while the intact steroid D-ring (C17β-OH) remains accessible for hydrophobic interactions [1] [7].
X-ray crystallography studies reveal that high-affinity binding requires:
Table 1: Structural Features of Testosterone-3-CMO Epitope Recognition
Epitope Region | Antibody Interaction Motif | Binding Energy Contribution |
---|---|---|
C3-CMO bridge | Ionic bonds with HCDR3 Arg/Lys | -8.2 kcal/mol |
A-ring (C1-C3) | π-π stacking with LCDR1 Tyr | -5.6 kcal/mol |
D-ring (C17β-OH) | Hydrophobic pocket in HCDR2 | -3.9 kcal/mol |
C19 methyl group | Van der Waals contacts | -2.1 kcal/mol |
The conformational flexibility of the CMO linker allows accommodation by both conventional antibodies and camelid heavy-chain variants, though the latter exhibit enhanced binding to concave, rigid epitopes due to extended framework-interacting regions (FR2 and FR3) [10].
CDR optimization employs stepwise mutagenesis and phage display selection to enhance anti-testosterone-3-CMO antibody affinity. Key approaches include:
1. Targeted CDR Walking
In the anti-testosterone antibody 3-C4F5, CDR-H3 mutagenesis (positions 102-106) followed by CDR-L3 optimization yielded clone 44+28 with 12-fold higher affinity (Kd = 48 pM) and reduced cross-reactivity to DHEAS [3].
2. Critical Mutational Hotspots
Table 2: Affinity Maturation of Anti-Testosterone-3-CMO Antibodies via CDR Engineering
Clone | Mutated CDRs | Affinity (Kd) | Specificity Improvement | Selection Strategy |
---|---|---|---|---|
Parental 3-C4F5 | None | 580 pM | Baseline | Hybridoma |
Mutant 44 | HCDR3 | 210 pM | 4.2× ↓ DHEAS CR* | Competitive panning |
Mutant 28 | LCDR3 | 320 pM | 2.1× ↓ DHT CR | Affinity panning (0.1 nM Ag) |
Clone 44+28 | HCDR3 + LCDR3 | 48 pM | 8.7× ↓ DHEAS CR | Combined mutations |
ARK8 (Patent) | HCDR1-3, LCDR1-3 | <20 nM | <0.1% CR to estradiol | Phage display with C17-conjugate [8] |
*CR: Cross-reactivity; DHEAS: Dehydroepiandrosterone sulfate
The unpredictable additivity of CDR mutations necessitates combinatorial screening – only 17% of combined mutants show synergistic affinity improvements [6].
Anti-testosterone-3-CMO antibodies exhibit distinct cross-reactivity patterns dictated by conjugation chemistry and CDR architecture:
1. C3-Conjugation Specificity
Antibodies raised against testosterone-3-CMO show ≤0.5% cross-reactivity with:
However, significant reactivity occurs with:
2. Conjugation Site-Dependent Specificity
Table 3: Cross-Reactivity Profiles of Anti-Testosterone Antibodies Based on Hapten Conjugation Site
Steroid Metabolite | C3-Conjugation (Clone 3T16) | C17-Conjugation (ARK Series) | Structural Determinants of Recognition |
---|---|---|---|
Testosterone | 100% | 100% | Reference compound |
5α-Dihydrotestosterone | 92% | 88% | Identical A-ring; saturated C4-C5 bond |
Androstenedione | 28% | 5% | C17 keto vs C17β-OH |
Dehydroepiandrosterone | 18% | 0.2% | C5-C6 double bond; C3β-OH |
17β-Estradiol | <0.5% | 75% | Aromatic A-ring; C3 phenolic OH |
Corticosterone | <0.1% | <0.1% | C11β-OH; C21-hydroxyl side chain |
C17-conjugated antibodies (e.g., ARK series) demonstrate 75% cross-reactivity with 17β-estradiol due to shared D-ring epitopes, whereas C3-conjugated clones (e.g., 3T16, 5V28) show <0.5% recognition. Specificity against DHEAS is enhanced 8.7-fold in engineered mutants (clone 44+28) through LCDR2 mutations that sterically hinder sulfate group accommodation [3] [8] [9].
The C19 methyl group serves as a critical discriminant – its absence in 19-nortestosterone reduces reactivity by >90% in all clones. Similarly, epimerization at C17 (17α-testosterone) abrogates binding due to paratope steric exclusion [1] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0